Guanosine 5'-triphosphate trisodium salt
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Overview
Description
Guanosine 5’-triphosphate trisodium salt: is a purine nucleoside triphosphate. It plays a crucial role in various biological processes, including RNA synthesis, protein synthesis, and signal transduction. This compound is essential for energy transfer within cells and acts as a substrate for a wide range of enzymes involved in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine 5’-triphosphate trisodium salt can be synthesized through enzymatic phosphorylation of guanosine monophosphate (GMP). The process involves the use of specific kinases that catalyze the addition of phosphate groups to GMP, resulting in the formation of guanosine 5’-triphosphate .
Industrial Production Methods: In industrial settings, guanosine 5’-triphosphate trisodium salt is typically produced using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Guanosine 5’-triphosphate trisodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. It can also participate in oxidation-reduction reactions and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the triphosphate group, resulting in the formation of guanosine diphosphate (GDP) and inorganic phosphate.
Phosphorylation: Kinases catalyze the addition of phosphate groups to guanosine 5’-triphosphate, forming higher phosphorylated derivatives.
Oxidation-Reduction: Guanosine 5’-triphosphate can undergo redox reactions in the presence of specific oxidizing or reducing agents.
Major Products:
Guanosine Diphosphate (GDP): Formed through hydrolysis of guanosine 5’-triphosphate.
Guanosine Monophosphate (GMP): Further hydrolysis of GDP results in the formation of GMP.
Scientific Research Applications
Chemistry: Guanosine 5’-triphosphate trisodium salt is used as a substrate in various enzymatic assays to study enzyme kinetics and mechanisms. It is also employed in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in signal transduction .
Biology: In biological research, guanosine 5’-triphosphate trisodium salt is used to study the function of G-proteins, which are involved in signal transduction pathways. It is also utilized in the study of RNA synthesis and protein translation .
Medicine: Guanosine 5’-triphosphate trisodium salt is used in medical research to investigate its role in cellular processes such as cell proliferation, differentiation, and apoptosis. It is also studied for its potential therapeutic applications in diseases related to G-protein signaling .
Industry: In the industrial sector, guanosine 5’-triphosphate trisodium salt is used in the production of pharmaceuticals and as a biochemical reagent in various diagnostic assays .
Mechanism of Action
Guanosine 5’-triphosphate trisodium salt exerts its effects by acting as a substrate for GTP-binding proteins (G-proteins). These proteins play a crucial role in signal transduction pathways by binding and hydrolyzing guanosine 5’-triphosphate to guanosine diphosphate. This process activates or inactivates downstream signaling molecules, leading to various cellular responses . Additionally, guanosine 5’-triphosphate trisodium salt is involved in the synthesis of RNA and proteins by providing the necessary energy for these processes .
Comparison with Similar Compounds
Adenosine 5’-triphosphate (ATP): Similar to guanosine 5’-triphosphate, ATP is a purine nucleoside triphosphate that plays a key role in energy transfer and signal transduction.
Cytidine 5’-triphosphate (CTP): Another nucleoside triphosphate involved in RNA synthesis and lipid metabolism.
Uridine 5’-triphosphate (UTP): Participates in carbohydrate metabolism and acts as a substrate for various enzymes.
Uniqueness: Guanosine 5’-triphosphate trisodium salt is unique due to its specific role in G-protein signaling pathways. Unlike ATP, which is more universally involved in energy transfer, guanosine 5’-triphosphate trisodium salt specifically interacts with G-proteins to regulate various cellular processes .
Properties
CAS No. |
36051-31-7 |
---|---|
Molecular Formula |
C10H13N5Na3O14P3 |
Molecular Weight |
589.13 g/mol |
IUPAC Name |
trisodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.3Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
InChI Key |
KZRMTEVIDYXWQW-CYCLDIHTSA-K |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+] |
physical_description |
Solid |
Related CAS |
28141-84-6 (Parent) |
Origin of Product |
United States |
Q1: What is the impact of diethylamine (DEA) treatment on the electrospray mass spectrometry analysis of Guanosine 5'-triphosphate trisodium salt?
A1: DEA treatment significantly enhances the electrospray mass spectrometry analysis of this compound []. Before treatment, the compound produces low-intensity signals, primarily a series of ion peaks representing analyte acid ions with varying sodium adducts. DEA treatment results in a substantial increase in the intensity of acid ion signals and those of molecular fragments containing a phosphonate group. Importantly, DEA treatment significantly reduces or eliminates all ion signals related to sodium adduction []. This suggests that DEA facilitates a sodium displacement mechanism in polyphosphonated salts, similar to observations in polysulfonated salts.
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